2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(4-methylbenzyl)propanamide
Description
Properties
IUPAC Name |
2-[(2-benzyl-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]-N-[(4-methylphenyl)methyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N4O2S/c1-18-12-14-21(15-13-18)17-29-26(33)19(2)35-28-31-23-11-7-6-10-22(23)25-30-24(27(34)32(25)28)16-20-8-4-3-5-9-20/h3-15,19,24H,16-17H2,1-2H3,(H,29,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEZNAAMBCTZCSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C(C)SC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(4-methylbenzyl)propanamide (CAS Number: 1189980-93-5) is a member of the imidazoquinazoline class, known for its diverse biological activities. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 468.6 g/mol. The structure comprises an imidazo[1,2-c]quinazoline core linked to a thioether and a propanamide moiety, which are significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C27H24N4O2S |
| Molecular Weight | 468.6 g/mol |
| CAS Number | 1189980-93-5 |
The biological activity of this compound is primarily attributed to its ability to inhibit specific kinases involved in cell signaling pathways. Kinase inhibition is crucial for regulating various cellular processes, including proliferation and apoptosis. Preliminary studies suggest that This compound may act as a potent inhibitor of the phosphoinositide 3-kinase (PI3K) pathway, which is implicated in numerous cancers and hyper-proliferative disorders .
Anticancer Activity
Recent investigations have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:
- Case Study 1 : In vitro studies showed that the compound induced apoptosis in glioblastoma multiforme cells at low concentrations (nanomolar range), characterized by chromatin condensation and cell shrinkage .
- Case Study 2 : Another study highlighted its efficacy against breast adenocarcinoma cells, where it outperformed standard chemotherapeutic agents like etoposide .
Structure–Activity Relationship (SAR)
The structure–activity relationship studies indicate that modifications in the benzyl and thioether groups can significantly influence the biological activity of the compound. For example:
- Substituents on the benzyl ring can enhance or diminish kinase inhibitory activity.
- The presence of electron-donating groups appears to correlate with increased cytotoxicity in certain cancer cell lines .
Q & A
Basic: How can researchers optimize the synthetic route for this compound to improve yield and purity?
Answer:
Multi-step synthesis of quinazoline derivatives requires careful optimization of reaction parameters. Key strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance intermediate stability during cyclization steps .
- Temperature control : Maintaining 60–80°C during thiol group introduction minimizes side reactions .
- Catalyst use : Sodium disulfite or other mild reducing agents improve intermediate formation efficiency .
- Purification : Column chromatography with gradients of ethyl acetate/hexane isolates the final product with >95% purity .
Basic: What analytical techniques are critical for confirming structural integrity and purity?
Answer:
- NMR spectroscopy : ¹H/¹³C NMR identifies aromatic protons (δ 7.2–8.5 ppm) and confirms benzyl/4-methylbenzyl substituents .
- LC-MS : Validates molecular weight (e.g., [M+H]+ peaks) and detects impurities at <0.5% .
- HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity and stability under acidic/basic conditions .
Advanced: How can structure-activity relationship (SAR) studies be designed for this compound?
Answer:
- Functional group modifications : Replace the 4-methylbenzyl group with electron-withdrawing substituents (e.g., Cl, CF₃) to evaluate impacts on target binding .
- Thioether linker variations : Test methylthio vs. ethylthio groups to assess steric effects on kinase inhibition .
- Biological assays : Pair in vitro enzyme inhibition (e.g., EGFR kinase assays) with molecular docking to correlate substituent effects with activity .
Advanced: What strategies resolve contradictions in solubility data during formulation studies?
Answer:
- Co-solvent systems : Use DMSO/PEG-400 mixtures (1:4 v/v) to enhance aqueous solubility without destabilizing the compound .
- pH-dependent studies : Test solubility at pH 2–8 to identify optimal conditions for in vivo administration .
- Derivatization : Introduce sulfonate or phosphate groups to the quinazoline core to improve hydrophilicity .
Advanced: How can researchers validate the compound’s biological targets in complex cellular environments?
Answer:
- Pull-down assays : Immobilize the compound on sepharose beads to capture interacting proteins from cell lysates .
- CRISPR-Cas9 knockouts : Validate target specificity by comparing activity in wild-type vs. kinase-deficient cell lines .
- Thermal shift assays : Monitor protein melting temperature shifts to confirm direct binding .
Advanced: How to address discrepancies between in vitro and in vivo efficacy data?
Answer:
- Pharmacokinetic profiling : Measure plasma half-life, bioavailability, and metabolite formation to identify clearance issues .
- Tissue distribution studies : Use radiolabeled analogs (e.g., ¹⁴C) to track compound accumulation in target organs .
- Metabolite screening : LC-MS/MS identifies active/inactive metabolites that explain reduced in vivo activity .
Basic: What stability tests are essential for long-term storage?
Answer:
- Forced degradation : Expose the compound to heat (40–60°C), light (UV-A), and humidity (75% RH) for 4 weeks to identify degradation pathways .
- Accelerated stability : Store at 25°C/60% RH for 6 months; monitor via HPLC for oxidation or hydrolysis products .
Basic: How to design in vitro assays for evaluating anticancer activity?
Answer:
- Cell line selection : Use panels of cancer lines (e.g., MCF-7, A549) with varying EGFR expression levels .
- Dose-response curves : Test 0.1–100 μM concentrations to calculate IC₅₀ values; include cisplatin as a positive control .
- Apoptosis markers : Quantify caspase-3/7 activation via fluorometric assays .
Advanced: What computational methods predict off-target interactions?
Answer:
- Molecular docking : Use AutoDock Vina to screen against kinase libraries (e.g., PDB) to prioritize in vitro testing .
- Machine learning models : Train on ChEMBL data to forecast cytochrome P450 interactions and toxicity risks .
Advanced: How to scale up synthesis without compromising enantiomeric purity?
Answer:
- Chiral chromatography : Use preparative HPLC with amylose-based columns to separate diastereomers .
- Asymmetric catalysis : Optimize Pd-catalyzed cross-coupling conditions to retain >99% ee .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
